4-Bromo-4'-iodobiphenyl

Vue d'ensemble

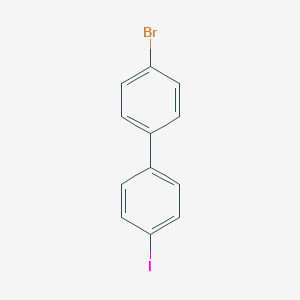

Description

4-Bromo-4’-iodobiphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with an iodine atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-4’-iodobiphenyl involves the iodination of 4-bromobiphenyl. The reaction typically uses iodine and periodic acid dihydrate in the presence of sulfuric acid and acetic acid. The reaction is carried out under an inert atmosphere, such as argon, at temperatures ranging from 65°C to 90°C for about 6.5 hours. The product is then isolated by filtration and washing with water and methanol .

Industrial Production Methods

Industrial production of 4-Bromo-4’-iodobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-4’-iodobiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki, Ullmann, Buchwald, and Sonogashira coupling reactions to form conjugated molecules and triarylamine compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s halogen substituents can be selectively modified under appropriate conditions.

Common Reagents and Conditions

Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

Ullmann Coupling: Often uses copper catalysts and ligands in polar solvents.

Buchwald Coupling: Utilizes palladium catalysts and phosphine ligands.

Sonogashira Coupling: Requires palladium and copper co-catalysts with bases like triethylamine.

Major Products

The major products formed from these reactions include various conjugated molecules and triarylamine compounds, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Applications De Recherche Scientifique

Chemical Synthesis

Key Intermediate in Organic Chemistry:

4-Bromo-4'-iodobiphenyl serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly important in coupling reactions, such as Suzuki, Ullmann, Buchwald, and Sonogashira reactions. These reactions facilitate the formation of carbon-carbon bonds, which are essential for constructing larger molecular frameworks .

Mechanism of Action:

The mechanism involves the oxidative addition of palladium to the bromine or iodine atom, followed by transmetalation and reductive elimination. This process enables the formation of new carbon-carbon bonds efficiently.

Materials Science

OLED Materials Production:

In the field of materials science, this compound is integral to the production of organic light-emitting diodes (OLEDs). It contributes to the formation of conjugated systems and acts as a hole-transport material. These properties are critical for enhancing the efficiency and performance of OLED devices .

Industrial Applications

Agrochemical Production:

The compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the creation of various herbicides and pesticides that are vital for modern agriculture .

Liquid Crystals:

Additionally, this compound is used in producing liquid crystals due to its unique electronic properties. These materials are essential for display technologies and other electronic applications .

Mécanisme D'action

The mechanism of action of 4-Bromo-4’-iodobiphenyl primarily involves its role as an intermediate in coupling reactions. The bromine and iodine substituents facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions proceed via the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-4’-chlorobiphenyl

- 4-Iodo-4’-bromobiphenyl

- 4-Bromo-4’-fluorobiphenyl

Uniqueness

4-Bromo-4’-iodobiphenyl is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to other halogenated biphenyls. The combination of these halogens allows for selective functionalization and diverse coupling reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

4-Bromo-4'-iodobiphenyl (CAS No. 105946-82-5) is a halogenated biphenyl derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₈BrI

- Molecular Weight : 359.00 g/mol

- IUPAC Name : 1-bromo-4-(4-iodophenyl)benzene

- PubChem ID : 10904452

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent research indicates that halogenated compounds, including this compound, exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases:

-

Monoamine Oxidase (MAO) :

- Studies have shown that compounds similar to this compound can act as selective inhibitors of MAO-B, an enzyme associated with the metabolism of neurotransmitters such as dopamine.

- The IC₅₀ value for related compounds has been reported to be around 0.51 μM for MAO-B inhibition, indicating potent activity against this target .

- Cytochrome P450 Enzymes :

Case Study 1: MAO-B Inhibition

A study published in the ACS Omega journal explored the structure-activity relationship (SAR) of halogenated biphenyls. It was found that the position and type of halogen substitution significantly affect MAO-B inhibition potency. The findings suggest that compounds with bromine substitutions at specific positions can enhance inhibitory activity against MAO-B compared to other halogens like chlorine .

| Compound | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| CC2 | 0.51 | >78.4 |

| CC1 | 0.69 | >58.0 |

Case Study 2: Toxicity Evaluation

In vitro toxicity studies conducted on Vero cells showed that this compound exhibited low toxicity at concentrations up to 100 μg/mL, with over 80% cell viability observed. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems:

- Inhibition Mechanism : The compound likely binds to the active sites of MAO-B and CYP enzymes, preventing substrate access and subsequent metabolic reactions.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds may also exhibit antioxidant properties, helping to mitigate oxidative stress in cellular models .

Propriétés

IUPAC Name |

1-bromo-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOAJJWBCSUGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447855 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105946-82-5 | |

| Record name | 4-Bromo-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.